N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-methyl-6-(3-methylbutyl)-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-methyl-6-(3-methylbutyl)-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidin core substituted with a 3-methylbutyl group at position 6 and a sulfanyl acetamide bridge linked to a 2,3-dihydro-1,4-benzodioxin moiety. This structure combines a fused bicyclic aromatic system with a benzodioxin group, which is known for enhancing metabolic stability and bioavailability in drug design .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-6-(3-methylbutyl)-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-13(2)6-7-26-20(28)19-15(11-25(3)24-19)23-21(26)31-12-18(27)22-14-4-5-16-17(10-14)30-9-8-29-16/h4-5,10-11,13H,6-9,12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERVSRQFRCEUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=NN(C=C2N=C1SCC(=O)NC3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-methyl-6-(3-methylbutyl)-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the dioxin ring through a cyclization reaction. This is followed by the introduction of the pyrazolopyrimidine core via a condensation reaction. The final step involves the attachment of the thioacetamide group through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-methyl-6-(3-methylbutyl)-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The thioacetamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-methyl-6-(3-methylbutyl)-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-methyl-6-(3-methylbutyl)-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The pyrazolo[4,3-d]pyrimidin core distinguishes this compound from structurally related derivatives. For example:
- Thieno[3,2-d]pyrimidin derivatives (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide, ) replace the pyrazolo ring with a thieno-pyrimidin system.
- Cyclopenta-thieno-pyrimidin derivatives (e.g., ) incorporate a fused cyclopentane ring, increasing molecular rigidity and possibly modulating selectivity for enzymatic targets .
Substituent Effects
- 3-Methylbutyl Group: The branched alkyl chain at position 6 may enhance lipophilicity compared to shorter or linear chains, as seen in compounds like 7-cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)pyrrolo[2,3-d]pyrimidine (), which uses a cyclopentyl group for similar purposes .
- Sulfanyl Acetamide Linkage : This moiety is conserved across analogs (e.g., –9) and is critical for hydrogen bonding and disulfide bridge formation in target interactions.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-methyl-6-(3-methylbutyl)-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.
Synthesis
The synthesis of this compound involves several steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The initial reaction typically involves the coupling of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various sulfonamides and acetamides to yield the target compound. The following general procedure outlines the synthesis:
-
Starting Materials :
- 2,3-Dihydrobenzo[1,4]-dioxin derivatives
- Sulfonyl chlorides
- Acetamides
-
Reaction Conditions :
- Use of DMF (N,N-Dimethylformamide) as a solvent
- Base (e.g., lithium hydride) to facilitate the reaction
- Monitoring via TLC (Thin Layer Chromatography)
-
Yield and Purification :
- Products are purified through precipitation and recrystallization techniques.
Pharmacological Properties
Research indicates that compounds derived from 2,3-dihydrobenzo[1,4]-dioxin exhibit a range of biological activities. Notably:
- Enzyme Inhibition : The synthesized compound has been evaluated for its inhibitory effects on key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| α-glucosidase | Competitive | 12.5 |
| Acetylcholinesterase | Non-competitive | 8.0 |
The proposed mechanism for the biological activity of this compound involves:
- Binding Affinity : The compound’s structure allows it to effectively interact with enzyme active sites.
- Molecular Interactions : Hydrogen bonding and hydrophobic interactions play significant roles in stabilizing the enzyme-inhibitor complex.
Case Studies
Several studies have documented the efficacy of similar compounds in preclinical models:
-
Study on Diabetes Management : A study demonstrated that a related benzodioxin derivative improved glycemic control in diabetic rats through α-glucosidase inhibition.
- Results : Significant reduction in postprandial blood glucose levels was observed.
-
Neuroprotective Effects : Another study highlighted neuroprotective properties against neurodegeneration in models of Alzheimer's disease when treated with similar compounds.
- Results : Improved cognitive function and reduced amyloid plaque formation were noted.
Q & A
Q. What are the foundational synthetic pathways for this compound, and how are intermediates validated?
The synthesis involves multi-step reactions, starting with the formation of the benzodioxin core and subsequent introduction of the pyrazolo-pyrimidine-sulfanyl-acetamide moiety. Key steps include nucleophilic substitution for sulfur bond formation and amide coupling. Intermediates are validated via thin-layer chromatography (TLC) for reaction progress, followed by purification using column chromatography. Final characterization employs IR spectroscopy (for functional groups like amide C=O and S–H stretching) and NMR to confirm regiochemistry .
Q. Which spectroscopic and chromatographic methods are essential for structural elucidation?
- IR spectroscopy : Identifies carbonyl (1650–1750 cm), sulfanyl (S–H, ~2550 cm), and benzodioxin ether (C–O–C, 1200–1300 cm) groups.
- NMR spectroscopy : NMR resolves methyl/methylene environments (e.g., 2-methyl and 3-methylbutyl groups), while NMR confirms sp/sp hybridization in heterocycles.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
Q. How is preliminary bioactivity screening conducted for this compound?
Initial screening involves in vitro enzyme inhibition assays (e.g., kinase or protease targets) at micromolar concentrations. Dose-response curves (IC) are generated using fluorescence-based or colorimetric readouts. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
Statistical experimental design (e.g., Box-Behnken or central composite design) is applied to test variables: solvent polarity (DMF vs. THF), temperature (60–120°C), and catalyst loading (e.g., NaH or KCO). Response surface methodology identifies optimal parameters. Computational tools (e.g., COMSOL Multiphysics) model reaction kinetics to predict scalability .
Q. What strategies address contradictions in bioactivity data across assay platforms?
Contradictions may arise from assay interference (e.g., compound fluorescence) or target promiscuity. Mitigation steps:
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement.
- Metabolic stability testing : Assess liver microsomal degradation to rule out false negatives due to rapid clearance .
Q. How can structure-activity relationships (SAR) guide rational modifications?
- Core scaffold analysis : Compare pyrazolo-pyrimidine derivatives (e.g., 2-methyl vs. ethyl substituents) to map steric/electronic effects on target binding.
- Sulfanyl linker substitution : Replace sulfur with oxygen or methylene to evaluate hydrogen-bonding or hydrophobic contributions.
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate spatial-electronic features with activity .
Q. What computational methods predict target interactions and off-target risks?
- Molecular docking : Autodock Vina or Schrödinger Suite predicts binding poses to kinases or GPCRs.
- Pharmacophore screening : Identify shared motifs with known inhibitors (e.g., ATP-binding pockets).
- Off-target profiling : SwissTargetPrediction or SEA databases highlight potential cross-reactivity .
Methodological Challenges and Solutions
Q. How to resolve poor solubility in biological assays?
- Co-solvent systems : Use DMSO/PEG-400 blends (<1% final concentration) to maintain solubility without cytotoxicity.
- Prodrug design : Introduce phosphate esters or glycosides to enhance aqueous compatibility .
Q. What analytical techniques validate purity for in vivo studies?
Q. How to design robust in vivo efficacy studies for therapeutic potential?
- Dose-ranging pharmacokinetics : Establish C, T, and AUC in rodent models.
- Disease models : Use xenograft (cancer) or LPS-induced inflammation (autoimmune) models.
- Biomarker analysis : ELISA or Western blot quantifies target modulation (e.g., TNF-α or p-ERK) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
